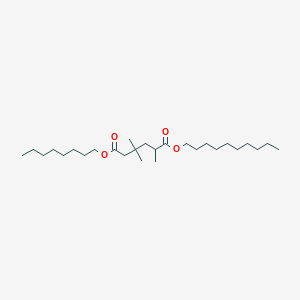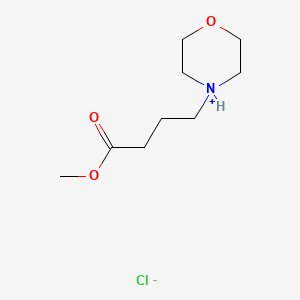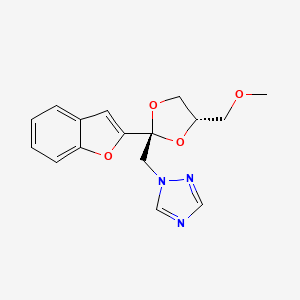
Tienoxolol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tienoxolol Hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate with hydrochloric acid . The synthesis involves the formation of key intermediates, including ketothiophene, alkyl benzoate, and arylpropanolamine, which are combined to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and quality control . The process ensures high purity and stability of the final product, which is essential for its therapeutic efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Tienoxolol Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, dehydration, and transamidation . These reactions are crucial for understanding the compound’s stability and degradation pathways.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and leads to the breakdown of the ester moiety.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Dehydration: Often facilitated by heating or using dehydrating agents like sulfuric acid.
Transamidation: Requires the presence of amines and is usually conducted under mild conditions.
Major Products Formed
The major products formed from these reactions include various degradation products that result from the breakdown of the ester, amine, and thiophene functional groups .
Applications De Recherche Scientifique
Tienoxolol Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Tienoxolol Hydrochloride exerts its effects by binding to beta-adrenergic receptors, specifically the β1 and β2 receptors . This binding inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The compound’s molecular targets include the β1 and β2 adrenergic receptors, and its action involves the inhibition of cyclic AMP (cAMP) production, which reduces the overall sympathetic nervous system activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: Another beta-blocker used for similar indications but with different pharmacokinetic properties.
Metoprolol: A beta-blocker with a higher selectivity for β1 receptors compared to Tienoxolol Hydrochloride.
Propranolol: A non-selective beta-blocker that affects both β1 and β2 receptors.
Uniqueness
This compound is unique due to its dual action as both a diuretic and a beta-adrenergic receptor antagonist . This dual functionality makes it particularly effective in managing hypertension and related cardiovascular conditions .
Propriétés
Numéro CAS |
97067-66-8 |
|---|---|
Formule moléculaire |
C21H29ClN2O5S |
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C21H28N2O5S.ClH/c1-5-27-20(26)16-11-14(23-19(25)18-7-6-10-29-18)8-9-17(16)28-13-15(24)12-22-21(2,3)4;/h6-11,15,22,24H,5,12-13H2,1-4H3,(H,23,25);1H |
Clé InChI |
FWGXTTIVZNMWES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)



![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)






![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

